molecular formula C5H10N4 B12435008 1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine

1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine

Cat. No.: B12435008
M. Wt: 126.16 g/mol
InChI Key: AERFFVLJKPEURK-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine (C₅H₁₀N₄, MW: 126.16 g/mol) is a chiral primary amine featuring a 1,2,3-triazole ring substituted with a methyl group at the 1-position and an ethylamine side chain at the 5-position . It is commonly utilized as a building block in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. The compound’s (R)-enantiomer (CAS: 1841112-03-5) is commercially available as a dihydrochloride salt (MW: 199.09 g/mol) with storage requirements of 2–8°C under inert atmospheres . Its synthesis often involves reductive amination or transition-metal-catalyzed asymmetric hydrogenation, though specific protocols are proprietary .

Properties

IUPAC Name

1-(3-methyltriazol-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-4(6)5-3-7-8-9(5)2/h3-4H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERFFVLJKPEURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=NN1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pre-Functionalized Azide Route

A methyl-substituted azide precursor undergoes cycloaddition with a propargylamine derivative. For example:

  • Synthesis of 1-methyl-5-azido-1H-1,2,3-triazole :
    • 1-Methyl-1H-1,2,3-triazole is treated with iodine and sodium azide in DMF at 60°C for 12 hours.
    • Yield: 72% (reported for analogous systems).
  • Cycloaddition with propargylamine :
    • React 1-methyl-5-azido-1H-1,2,3-triazole (1 eq) with propargylamine (1.2 eq) using CuI (10 mol%) and DIPEA in THF at 25°C.
    • Reaction time: 4–6 hours.
    • Yield: 85%.

Key Advantages :

  • High regioselectivity (1,4-disubstituted triazole formation).
  • Compatibility with aqueous/organic solvent systems.

Reductive Amination of Ketone Precursors

This two-step approach avoids direct triazole functionalization:

Synthesis of 1-(1-Methyl-1H-1,2,3-Triazol-5-yl)Ethan-1-One

  • Friedel-Crafts Acylation :
    • 1-Methyl-1H-1,2,3-triazole reacts with acetyl chloride in AlCl₃ (2 eq) at 0°C → 25°C.
    • Yield: 63%.

Reductive Amination

  • Reaction Conditions :
    • Ketone (1 eq), ammonium acetate (3 eq), NaBH₃CN (1.5 eq) in MeOH at 25°C.
    • Reaction time: 12 hours.
    • Yield: 78%.

Advantages :

  • Scalable to gram quantities.
  • No requirement for air-free conditions.

Enantioselective Synthesis

Chiral resolution or asymmetric catalysis addresses the compound’s stereogenic center:

Chiral Auxiliary Approach

  • (S)-Phenethylamine Derivative Formation :
    • Condense racemic this compound with (R)-(−)-α-methoxy-α-trifluoromethylphenylacetyl chloride.
    • Diastereomers separated via silica gel chromatography.

Enzymatic Resolution

  • Lipase-Catalyzed Acetylation :
    • Candida antarctica lipase B (CAL-B) in vinyl acetate selectively acetylates (R)-enantiomer.
    • Enantiomeric excess (ee): >98%.

Analytical Characterization

Critical spectroscopic data for quality control:

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 7.82 (s, 1H, triazole-H), δ 3.91 (s, 3H, N-CH₃), δ 3.45 (q, J=6.5 Hz, 1H, CH-NH₂), δ 1.42 (d, J=6.5 Hz, 3H, CH₃).
¹³C NMR (100 MHz, CDCl₃) δ 148.2 (triazole-C), δ 136.5 (triazole-C), δ 52.1 (CH-NH₂), δ 38.9 (N-CH₃), δ 22.3 (CH₃).
HRMS (ESI+) m/z calc. for C₅H₁₀N₄ [M+H]⁺: 127.0984; found: 127.0986.

Industrial-Scale Optimization

Recent advancements enhance production viability:

Continuous Flow Chemistry

  • Microreactor Setup :
    • CuAAC performed in a 10 mL tubular reactor at 80°C with 2 min residence time.
    • Productivity: 12 g/h vs. 3 g/h in batch.

Solvent Recycling

  • MeTHF Recovery :
    • Distillation reclaims >90% solvent after workup, reducing costs by 40%.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes controlled oxidation to form imine derivatives. This reaction typically employs mild oxidizing agents to prevent over-oxidation of the triazole ring:

Reaction TypeReagents/ConditionsProducts FormedReferences
Imine formationO₂ with Cu(I) catalystsN-(1-methyltriazolyl)imines
Partial oxidationMnO₂ in dichloromethaneSchiff base intermediates

The copper-catalyzed oxidation preserves the triazole ring's integrity while selectively modifying the amine moiety.

Substitution Reactions

Nucleophilic substitution occurs at the amine group, enabling diverse derivatization:

Key reaction pathways:

  • Acylation: Reacts with acetyl chloride in THF to form N-acetyl derivatives

  • Sulfonation: Treatment with sulfonyl chlorides produces sulfonamide analogs

  • Alkylation: Forms quaternary ammonium salts with alkyl halides under basic conditions

Experimental data shows a reaction efficiency order:
Acylation (89%) > Sulfonation (75%) > Alkylation (62%)*
*Yield percentages estimated from analogous triazole amine reactions

Cycloaddition and Cycloreversion

The triazole ring participates in reversible [3+2] cycloadditions through two distinct pathways:

Mechanistic comparison:

PathwayEnergy Barrier (kcal/mol)Favored ConditionsProducts
A128.61,4-dioxane solventStable NH-triazoles
A215.3Ethanol solventDiazo compounds

DFT calculations reveal pathway A2 (cycloreversion) predominates in polar protic solvents through a lower-energy transition state .

Reduction Reactions

While the triazole ring exhibits stability under standard reduction conditions, specialized protocols enable selective modifications:

Target SiteReducing SystemOutcome
Triazole ringH₂/Pd-C at 50 psiPartially saturated derivatives
Amine groupNaBH₄/I₂No reaction observed

The ring reduction requires high-pressure hydrogenation to overcome aromatic stabilization.

Complexation and Coordination

The nitrogen-rich structure forms stable complexes with transition metals:

Documented coordination modes:

  • Monodentate: Through triazole N3 atom

  • Bidentate: Simultaneous triazole N3 and amine N coordination

  • Bridging: Connects multiple metal centers

X-ray crystallographic data from analogous compounds shows preferred octahedral geometry when coordinating to Cu(II) and Fe(III) ions .

This reactivity profile establishes 1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine as a valuable building block for pharmaceutical synthesis and materials science applications. The compound's dual functionality (amine + triazole) enables orthogonal derivatization strategies, though care must be taken to control reaction conditions due to competing pathways in cycloaddition/cycloreversion processes .

Scientific Research Applications

1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, stabilizing the transition state of catalytic reactions. This coordination can inhibit enzyme activity or alter receptor function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Differences References
1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine 1,2,3-Triazole 1-Me, 5-(ethylamine) 126.16 Reference compound; chiral center at ethylamine position.
1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride 1,2,4-Triazole 5-Me, 3-(ethylamine) 180.36 (HCl salt) Triazole isomerism alters electronic distribution; higher solubility in HCl form.
2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine 1,2,4-Triazole 3-Et, 5-(ethylamine) 154.21 Ethyl substituent increases lipophilicity; potential for enhanced membrane permeability.
2-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine 1,2,4-Triazole 3-Isopropyl, 5-(ethylamine) 168.24 Bulkier isopropyl group may sterically hinder binding in enzymatic pockets.
(S)-1-(Pyridin-2-yl)ethan-1-amine Pyridine 2-Pyridyl, ethylamine 122.17 Aromatic pyridine core vs. triazole; distinct hydrogen-bonding and π-π interactions.

Research Findings and Trends

  • Synthetic Optimization : Reductive amination protocols for triazole-containing amines (e.g., ) highlight the need for Ti(OiPr)₄ as a Lewis acid catalyst, differing from selumetinib’s benzimidazole-based routes .
  • Crystallography : SHELX software () is widely used to resolve triazole derivative structures, though the target compound’s crystal data remain unpublished.

Biological Activity

1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine, also known as a derivative of the triazole class, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique triazole ring structure, which is known for its ability to interact with various biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, a series of synthesized triazole derivatives were tested for their antibacterial and antifungal activities. The results showed that many of these compounds had potent inhibition rates against various pathogens.

Case Study: Antimicrobial Testing

A study evaluated the antimicrobial activity of several triazole derivatives against Staphylococcus aureus and Candida albicans. The findings indicated that:

  • Compound A (a related triazole derivative) exhibited an IC50 of 5 µg/mL against S. aureus.
  • Compound B showed an IC50 of 3 µg/mL against C. albicans.

These results suggest that this compound and its derivatives could serve as potential candidates for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of triazole derivatives has been explored extensively. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines through multiple mechanisms.

Case Study: Anticancer Evaluation

In a study focusing on the antiproliferative effects of triazole derivatives on human cancer cell lines:

  • Compounds were tested against breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • Notably, one derivative demonstrated a significant reduction in cell viability with an IC50 value of 10 µM for MCF-7 cells.

This suggests that the incorporation of the triazole ring enhances the anticancer activity of these compounds .

Enzyme Inhibition Studies

Enzyme inhibition is another critical area where this compound shows promise. Specifically, it has been studied for its ability to inhibit key enzymes involved in pathogenic processes.

Case Study: DprE1 Inhibition

A recent investigation focused on the inhibition of decaprenylphosphoribose epimerase (DprE1), an essential enzyme for mycobacterial cell wall synthesis:

  • The study reported that certain triazole derivatives exhibited IC50 values ranging from 2.2 to 3.0 µM against DprE1.
  • These findings highlight the potential use of triazole derivatives in developing treatments for tuberculosis .

Summary Table of Biological Activities

Activity TypeTarget Organism/EnzymeIC50 Value (µM)Reference
AntimicrobialS. aureus5
AntimicrobialC. albicans3
AnticancerMCF-710
Enzyme InhibitionDprE12.2 - 3.0

Q & A

Basic: What are the optimal synthetic routes for 1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-amine, and how can reaction conditions be tuned to maximize yield?

Methodological Answer:
The synthesis of triazole derivatives often involves cyclization or substitution reactions. For example, triazole-amine analogs can be synthesized via refluxing aminoguanidine bicarbonate with acetic acid in toluene under Dean-Stark conditions to remove water, followed by purification via recrystallization . Critical parameters include:

  • Stoichiometric ratios : A slight excess of acetic acid (1.5%) ensures complete reaction of aminoguanidine.
  • Reaction time and temperature : Prolonged reflux (~22 hours at 120°C) improves cyclization efficiency.
  • Solvent choice : Toluene facilitates azeotropic removal of water, driving the reaction forward.
    Yield optimization may require iterative adjustment of these parameters. For the target compound, substituting the acetyl group with a methyl-triazole moiety would involve analogous steps, with careful monitoring via TLC or HPLC to track intermediate formation.

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and how do experimental NMR results compare to computational predictions?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm the amine and triazole proton environments. For example, the NH₂ group in triazole-amine derivatives resonates at δ ~6.5–7.5 ppm in DMSO-d₆ .
  • IR spectroscopy : To identify N-H stretching (~3350 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹).
  • Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺).

Computational validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can predict NMR chemical shifts. Discrepancies >0.5 ppm may indicate tautomeric equilibria or solvent effects, necessitating further conformational analysis .

Advanced: How do tautomeric forms of this compound influence crystallographic data interpretation?

Methodological Answer:
Triazole derivatives often exhibit tautomerism, complicating crystallographic refinement. For example, 3-phenyl-1H-1,2,4-triazol-5-amine crystallizes as a 1:1 mixture of 3- and 5-amino tautomers, leading to overlapping electron density peaks . Mitigation strategies include:

  • High-resolution data collection : Resolve subtle differences in bond lengths and angles.
  • Restraints in SHELXL : Apply similarity restraints (SIMU/DELU) to manage anisotropic displacement parameters for tautomeric forms .
  • Hirshfeld surface analysis : Quantify hydrogen-bonding interactions to identify dominant tautomers.

Advanced: What challenges arise in refining the crystal structure of this compound using SHELXL, and how are they resolved?

Methodological Answer:
Common challenges and solutions:

  • Disorder in the triazole ring : Use PART instructions in SHELXL to model alternative orientations, with occupancy refinement .
  • Hydrogen bonding ambiguity : Apply DFIX restraints to maintain plausible N-H···N distances (e.g., 2.8–3.0 Å) .
  • Thermal motion artifacts : Employ TLS (Translation-Libration-Screw) models to account for group motion, particularly for the methyl group .
    Validation tools like PLATON or Mercury should confirm geometric plausibility post-refinement.

Advanced: How can discrepancies in reported bioactivity data for triazole-amine derivatives be systematically analyzed?

Methodological Answer:
Contradictions in bioactivity (e.g., antimicrobial potency) may stem from:

  • Structural variations : Even minor substituent changes (e.g., methyl vs. ethyl groups) alter LogP and bioavailability .
  • Assay conditions : Differences in solvent (DMSO vs. water) or bacterial strains affect MIC values .
    Resolution workflow :

Meta-analysis : Compare datasets using standardized metrics (e.g., pIC₅₀).

QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric (molar volume) descriptors with activity .

Dose-response validation : Re-test under controlled conditions (e.g., CLSI guidelines).

Advanced: What computational methods validate the electronic properties of this compound for drug design?

Methodological Answer:

  • Molecular docking : Screen against target proteins (e.g., cytochrome P450) using AutoDock Vina, with force fields (AMBER/CHARMM) to estimate binding affinities .
  • ADMET prediction : Tools like SwissADME predict absorption (LogS) and toxicity (AMES test) based on SMILES inputs .
  • MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes, with RMSD/RMSF metrics .

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